molecular formula C17H20N2O4S2 B2931049 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 941945-14-8

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2931049
CAS No.: 941945-14-8
M. Wt: 380.48
InChI Key: HIMSZELTYJPLJY-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a 5-methylthiophene ring linked to a phenyl group substituted with a methoxy moiety and a 2-oxopiperidinyl fragment.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12-6-9-17(24-12)25(21,22)18-13-7-8-14(15(11-13)23-2)19-10-4-3-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSZELTYJPLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidinone Moiety: This step involves the reaction of 4-chloronitrobenzene with piperidine, followed by oxidation to form the piperidinone ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group.

    Formation of the Thiophene Sulfonamide: The thiophene ring is sulfonated, and the resulting sulfonic acid is then coupled with the piperidinone intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidinone moiety can be reduced to form a piperidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of anticoagulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differentiation

  • Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (-SO₂NH-) contrasts with carboxamide (-CONH-) in ’s analogs.
  • Ring Systems: The 2-oxopiperidinyl group in the target differs from thiazole (), oxazole (), or thiazolidinone () cores in analogs. Piperidinyl groups may improve solubility and metabolic stability compared to aromatic heterocycles.
  • Substituent Effects : The 3-methoxy-4-(2-oxopiperidinyl)phenyl group in the target is distinct from trifluoromethyl () or benzyloxy () substituents. Methoxy groups enhance lipophilicity, while oxopiperidinyl introduces a hydrogen-bond acceptor.

Pharmacological Implications

  • Antimicrobial Potential: Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, likely via nitro group reduction. The target’s sulfonamide may instead inhibit enzymes like carbonic anhydrase or dihydrofolate reductase .

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group and a thiophene moiety, contributing to its diverse biological properties.

Chemical Structure

The molecular formula for this compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 302.37 g/mol. The structural representation can be summarized as follows:

  • Chemical Name : this compound
  • CAS Number : Not specifically listed in the search results.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Anticonvulsant Activity : Some derivatives of sulfonamides have shown promise in anticonvulsant activity, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Effects : The sulfonamide group is known for its antimicrobial properties, suggesting that this compound may also exhibit activity against certain bacterial strains.

Anticancer Activity

A study focusing on structurally related compounds demonstrated that the incorporation of specific functional groups can enhance anticancer efficacy. For instance, the presence of a methoxy group and a piperidine ring was associated with increased potency in inhibiting tumor growth in vitro and in vivo models .

Anticonvulsant Activity

In vivo evaluations have shown that related compounds exhibit significant anticonvulsant effects when tested against maximal electroshock seizure (MES) models. The structure activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance anticonvulsant potency while minimizing neurotoxicity .

Antimicrobial Activity

The sulfonamide moiety is well-documented for its role in inhibiting bacterial folate synthesis. Compounds similar to this compound have been evaluated for their antimicrobial efficacy against various pathogens, showing promising results .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values in the low micromolar range, suggesting strong anticancer potential .

Case Study 2: Anticonvulsant Screening

Another investigation assessed the anticonvulsant properties of similar compounds using the MES model in male Wistar rats. Several derivatives demonstrated significant protective effects against seizures without exhibiting marked neurotoxicity at therapeutic doses .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation via targeted signaling pathways
AnticonvulsantModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial folate synthesis

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